N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid
Overview
Description
N,N-Bis[®-(+)-1-phenylethyl]phthalamic acid: is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two ®-(+)-1-phenylethyl groups attached to a phthalamic acid core. The chirality of this compound makes it particularly interesting for studies in stereochemistry and its applications in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis[®-(+)-1-phenylethyl]phthalamic acid typically involves the reaction of phthalic anhydride with ®-(+)-1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The reaction can be summarized as follows:
Reactants: Phthalic anhydride and ®-(+)-1-phenylethylamine.
Conditions: The reaction is usually conducted in an organic solvent such as toluene or dichloromethane, under reflux conditions.
Procedure: The phthalic anhydride is dissolved in the solvent, and ®-(+)-1-phenylethylamine is added dropwise. The mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure N,N-Bis[®-(+)-1-phenylethyl]phthalamic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to maximize yield and purity. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the highest quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis[®-(+)-1-phenylethyl]phthalamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phthalamic acid derivatives.
Scientific Research Applications
N,N-Bis[®-(+)-1-phenylethyl]phthalamic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of chiral materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Bis[®-(+)-1-phenylethyl]phthalamic acid involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to chiral centers in biomolecules, influencing their activity. The pathways involved may include:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid: The enantiomer of the compound, with similar chemical properties but different biological activity due to its opposite chirality.
N,N-Bis(1-phenylethyl)phthalamic acid: A racemic mixture of both enantiomers.
Uniqueness: N,N-Bis[®-(+)-1-phenylethyl]phthalamic acid is unique due to its specific chirality, which imparts distinct chemical and biological properties. Its ability to act as a chiral auxiliary in asymmetric synthesis makes it particularly valuable in the production of enantiomerically pure compounds.
Properties
IUPAC Name |
2-[bis[(1R)-1-phenylethyl]carbamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-17(19-11-5-3-6-12-19)25(18(2)20-13-7-4-8-14-20)23(26)21-15-9-10-16-22(21)24(27)28/h3-18H,1-2H3,(H,27,28)/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYIVOVUPRJYNJ-QZTJIDSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583769 | |
Record name | 2-{Bis[(1R)-1-phenylethyl]carbamoyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312619-40-2 | |
Record name | 2-[[Bis[(1R)-1-phenylethyl]amino]carbonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312619-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{Bis[(1R)-1-phenylethyl]carbamoyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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